Cytidine 5'-triphosphate trisodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H13N3Na3O14P3 |
|---|---|
Molecular Weight |
549.10 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI Key |
HZQKYJNQQBPWQM-LLWADOMFSA-K |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Central Roles of Cytidine 5 Triphosphate in Fundamental Biological Processes
Role in Nucleic Acid Synthesis and Maintenance
CTP is a fundamental precursor for the synthesis of both ribonucleic acid (RNA) and, indirectly, deoxyribonucleic acid (DNA), highlighting its critical importance in the storage and expression of genetic information.
Ribonucleic Acid (RNA) Biosynthesis and Transcription as a Primary Substrate
Cytidine (B196190) 5'-triphosphate is one of the four essential ribonucleoside triphosphates that serve as the direct building blocks for RNA synthesis. baseclick.eupatsnap.com During the process of transcription, RNA polymerase enzymes read a DNA template and incorporate CTP, along with ATP, GTP, and UTP, into the elongating RNA strand. baseclick.eupatsnap.com The enzyme facilitates the formation of a phosphodiester bond, using the energy released from the cleavage of CTP's phosphate (B84403) groups to drive the polymerization reaction. patsnap.com This function positions CTP as a primary and indispensable substrate for the synthesis of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), which are vital for gene expression. youtube.combaseclick.eu The availability and utilization of CTP are therefore fundamental to the complex processes of gene regulation and protein synthesis. baseclick.eu
Indirect Linkages and Contributions to Deoxyribonucleic Acid (DNA) Synthesis Pathways
While CTP is an RNA precursor, it is not directly incorporated into DNA. youtube.com Instead, it serves as an essential indirect source for its deoxyribonucleotide counterpart, deoxycytidine triphosphate (dCTP), which is a necessary building block for DNA replication and repair. youtube.combaseclick.eu The primary pathway for this conversion involves several enzymatic steps. CTP is first converted to its diphosphate (B83284) form, cytidine diphosphate (CDP). youtube.com Subsequently, the enzyme ribonucleotide reductase acts on CDP to remove the 2'-hydroxyl group from the ribose sugar, yielding deoxycytidine diphosphate (dCDP). youtube.comyoutube.com Finally, dCDP is phosphorylated to become dCTP, the form that DNA polymerases incorporate into new DNA strands. baseclick.euyoutube.com
Research has also identified a potential alternative pathway where CTP synthase, the enzyme that typically synthesizes CTP from UTP, may also catalyze the biosynthesis of dCTP from dUTP, further highlighting the compound's central role in providing precursors for DNA synthesis. biorxiv.org
Involvement in Lipid Metabolism and Membrane Component Biosynthesis
CTP plays a crucial, high-energy role in the de novo synthesis of phospholipids (B1166683), which are the fundamental structural components of all cellular membranes. patsnap.commedchemexpress.com
Phospholipid Synthesis via CDP-diacylglycerol and Kennedy Pathways
CTP is the key energy-carrying molecule in two major pathways of phospholipid synthesis: the CDP-diacylglycerol pathway and the Kennedy pathway. researchgate.netnih.gov
In the Kennedy pathway (also known as the CDP-choline pathway), CTP is essential for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic membranes. nih.govwikipedia.org The rate-limiting step of this pathway is catalyzed by the enzyme CTP:phosphocholine (B91661) cytidylyltransferase (CCT). caymanchem.comwikipedia.orgnih.gov This enzyme facilitates the reaction between CTP and phosphocholine to produce cytidine diphosphate-choline (CDP-choline) and pyrophosphate. caymanchem.comwikipedia.org CDP-choline is then used to transfer the phosphocholine headgroup to a diacylglycerol (DAG) backbone, forming PC. nih.gov A similar process occurs for the synthesis of phosphatidylethanolamine (B1630911) (PE), where CTP:phosphoethanolamine cytidylyltransferase (PCYT2) uses CTP to create CDP-ethanolamine. nih.gov
| Phospholipid | Key Enzyme | CTP-Dependent Reaction | Product | Reference |
|---|---|---|---|---|
| Phosphatidylcholine (PC) | CTP:phosphocholine cytidylyltransferase (CCT) | CTP + Phosphocholine → CDP-choline + PPi | CDP-choline | caymanchem.comwikipedia.orgnih.gov |
| Phosphatidylethanolamine (PE) | CTP:phosphoethanolamine cytidylyltransferase (PCYT2) | CTP + Phosphoethanolamine → CDP-ethanolamine + PPi | CDP-ethanolamine | nih.gov |
In the CDP-diacylglycerol pathway , CTP reacts with phosphatidic acid (PA) in a reaction catalyzed by CDP-diacylglycerol synthase (CDS). nih.govnih.govwikipedia.org This produces the activated liponucleotide intermediate, cytidine diphosphate-diacylglycerol (CDP-DAG). patsnap.comnih.govnih.gov CDP-DAG is a critical branch-point metabolite that serves as the precursor for the synthesis of several important phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). nih.govnih.gov
Contribution to Cellular Membrane Structure and Functional Dynamics
By providing the activated intermediates for the synthesis of major phospholipids like phosphatidylcholine and phosphatidylethanolamine, CTP is fundamentally linked to the integrity and functionality of cellular membranes. chemicalbook.comnih.gov The synthesis of these lipids is crucial for building and maintaining the lipid bilayer that forms the structural basis of the cell and its organelles, such as the endoplasmic reticulum. caymanchem.comglpbio.com Studies have shown that increasing the availability of cytidine, which is converted to CTP within the cell, can lead to an increase in the net synthesis and absolute content of membrane phospholipids. nih.govmit.edunih.gov This demonstrates the direct influence of the CTP pool on the composition of cellular membranes, which in turn affects membrane fluidity, signaling, and the function of membrane-bound proteins. chemicalbook.com
Participation in Glycosylation and Glycoconjugate Synthesis
Beyond its roles in nucleic acid and lipid synthesis, CTP is also a critical coenzyme for the glycosylation of proteins and lipids, specifically in the process of sialylation. caymanchem.comwikipedia.org Sialylation involves the addition of sialic acid residues to the termini of glycan chains on glycoconjugates, which are important in cell recognition, adhesion, and signaling. nih.govnih.gov
The synthesis of the activated sugar donor required for all sialyltransferase reactions depends on CTP. nih.govnih.gov The enzyme CMP-sialic acid synthetase (CMAS) catalyzes the reaction between CTP and a sialic acid (such as N-acetylneuraminic acid, Neu5Ac) to form cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) and pyrophosphate. caymanchem.comnih.govoup.com CMP-Neu5Ac is the high-energy donor substrate used by sialyltransferases in the Golgi apparatus to transfer sialic acid onto nascent glycoproteins and glycolipids. nih.govresearchgate.net Therefore, CTP is essential for the proper synthesis and function of a wide array of sialylated glycoconjugates that are vital for numerous physiological and pathological processes. nih.gov
| Process | Key Enzyme | CTP-Dependent Reaction | Activated Sugar Donor | Reference |
|---|---|---|---|---|
| Sialylation | CMP-sialic acid synthetase (CMAS) | CTP + N-acetylneuraminic acid (Neu5Ac) → CMP-Neu5Ac + PPi | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | caymanchem.comnih.govoup.com |
Role in Sialic Acid Biosynthesis and Protein Sialylation
CTP is integral to the process of sialylation, a key post-translational modification where sialic acid units are added to glycoproteins and glycolipids. nih.gov This process is mediated by sialyltransferases, which transfer sialic acid from an activated donor molecule, cytidine monophosphate-N-acetylneuraminic acid (CMP-NeuAc), onto acceptor molecules. nih.govnih.gov
The activation of sialic acid is a critical step that requires CTP. In the cell nucleus, N-acetylneuraminic acid (the most common sialic acid) is activated by reacting with CTP. wikipedia.org This reaction, catalyzed by CMP-NeuAc synthase, attaches a cytidine monophosphate (CMP) residue to the sialic acid, forming the high-energy donor CMP-NeuAc. caymanchem.comwikipedia.orgpatsnap.com This activated form is then used by sialyltransferases in the Golgi apparatus to append sialic acid to the ends of sugar chains on proteins and lipids. nih.gov The process highlights CTP's essential role in preparing sialic acid for its biological functions, which are diverse and include cell-cell recognition, signaling, and modulating immune responses.
Interestingly, research has shown that this sialylation reaction can be reversible. The mammalian sialyltransferase ST3Gal-II can catalyze a "reverse sialylation," synthesizing CMP-NeuAc from CMP and a sialylated macromolecule, demonstrating a dynamic equilibrium that can be exploited for the enzymatic synthesis of various sialylated products. nih.gov
Precursor for Glycoprotein (B1211001) and Glycolipid Formation
CTP is a crucial precursor for the synthesis of phospholipids, which are fundamental components of cell membranes and the lipid portion of glycolipids. patsnap.comnih.gov Its role is particularly prominent in the Kennedy pathway for the synthesis of phosphatidylcholine and phosphatidylethanolamine. In this pathway, CTP reacts with phosphocholine or phosphoethanolamine to form cytidine diphosphate-choline (CDP-choline) or cytidine diphosphate-ethanolamine (CDP-ethanolamine), respectively. caymanchem.comresearchgate.net These activated intermediates then react with diacylglycerol to form the final phospholipid products. The reaction of CTP with phosphocholine, catalyzed by CTP:phosphocholine cytidylyltransferase, is the rate-limiting step in phosphatidylcholine synthesis and is vital for cell proliferation. caymanchem.com
Furthermore, CTP is essential for the synthesis of other key phospholipids via the formation of cytidine diphosphate-diacylglycerol (CDP-DAG). patsnap.com CDP-DAG is synthesized from CTP and phosphatidic acid and serves as a high-energy precursor for phospholipids such as phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin. nih.gov Phosphatidylinositol is particularly important as it is the core component of glycosylphosphatidylinositol (GPI) anchors, which tether many surface proteins—glycoproteins—to the cell membrane in eukaryotes. nih.gov Thus, CTP's function as a precursor for activated lipid carriers is fundamental to the formation of both glycolipids and glycoproteins.
The synthesis of these macromolecules is tightly regulated within the cell cycle. Studies have shown that while glycoprotein synthesis occurs throughout the cell cycle with a peak during the S phase, the synthesis of cellular lipids and glycolipids happens almost exclusively in the G2 and M phases. nih.gov
Functions as a Coenzyme and Modulator of Metabolic Reactions
Beyond its role as a building block and precursor, CTP functions as a coenzyme, providing the energy and the cytidylyl group for a subset of specific metabolic reactions. Its most well-documented coenzymatic role is in the biosynthesis of glycerophospholipids, as detailed previously, where it activates intermediates like choline (B1196258) and ethanolamine. nih.govresearchgate.net
CTP also acts as a coenzyme or essential substrate for several other enzymes involved in diverse metabolic pathways.
| Enzyme | Function | Pathway Involvement |
| CTP:phosphocholine cytidylyltransferase | Catalyzes the formation of CDP-choline from CTP and phosphocholine. caymanchem.com | Phospholipid Biosynthesis |
| CDP-DAG synthase (CDS) | Catalyzes the synthesis of CDP-diacylglycerol from CTP and phosphatidic acid. nih.gov | Phospholipid Biosynthesis |
| CMP-NeuAc synthetase | Activates sialic acid by reacting it with CTP to form CMP-N-acetylneuraminic acid. caymanchem.com | Sialylation |
| CTP synthase (CTPS) | Catalyzes the de novo synthesis of CTP from UTP, using ATP and glutamine. nih.govresearchgate.net | Pyrimidine (B1678525) Metabolism |
| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | Catalyzes the formation of 4-diphosphocytidyl-2-C-methyl-D-erythritol from CTP. drugbank.com | Isoprenoid Biosynthesis (MEP pathway) |
| KDO-8-phosphate synthase | Activates KDO (a required sugar) with CTP for incorporation into bacterial lipopolysaccharide. drugbank.com | Bacterial Cell Wall Synthesis |
| Glycerol-3-phosphate cytidylyltransferase | Transfers the cytidylyl group of CTP to glycerol (B35011) 3-phosphate for teichoic acid synthesis in bacteria. drugbank.com | Bacterial Cell Wall Synthesis |
The enzyme CTP synthase (CTPS), which produces CTP from UTP, is itself a point of significant metabolic modulation. nih.gov Its activity is crucial for maintaining the CTP pool required for RNA and DNA synthesis and is often upregulated in proliferating cells, such as activated lymphocytes and cancer cells. nih.govresearchgate.net
Regulatory Roles in Cellular Signaling and Process Control
CTP and its synthesis are increasingly recognized as key regulatory nodes in controlling complex cellular processes, from enzymatic activity to large-scale cellular transformations and immune responses.
Direct and Allosteric Modulation of Enzymatic Activities
CTP is a well-established allosteric regulator, a molecule that binds to an enzyme at a site other than the active site to modulate its activity. rsc.org The classic example of this regulation is its role in the pyrimidine biosynthesis pathway, where CTP exerts feedback inhibition on the enzyme aspartate carbamoyltransferase (also known as aspartate transcarbamoylase, ATCase). ATCase catalyzes an early, committed step in the pathway. By binding to the regulatory subunits of ATCase, CTP inhibits the enzyme's activity, thus slowing down the production of pyrimidines when the cellular pool of CTP is high. This feedback mechanism is a critical example of how cells maintain homeostasis of nucleotide pools.
Allosteric regulation allows for rapid and sensitive control of metabolic fluxes in response to changing cellular needs. conicet.gov.ar The binding of an allosteric effector like CTP can induce conformational changes in the enzyme, altering its catalytic efficiency or substrate affinity. conicet.gov.arnih.gov
Emerging Evidence as a Molecular Switch in Cellular Mechanisms
Recent research has positioned the CTP synthesis pathway as a molecular switch that can trigger major shifts in cellular behavior. The enzyme CTP synthase (CTPS) can form large, filamentous intracellular structures known as cytoophidia. researchgate.net The assembly and disassembly of these filaments are dynamic processes that respond to developmental and metabolic cues, effectively acting as a switch that controls the availability of active CTPS enzyme and, consequently, the cellular CTP supply. researchgate.net This sequestration of a metabolic enzyme into a higher-order structure represents a sophisticated mechanism for regulating metabolic pathways. researchgate.net
Furthermore, the upregulation of CTPS and the resulting increase in CTP production have been identified as a critical component of the metabolic rewiring that occurs during the epithelial-to-mesenchymal transition (EMT). nih.gov EMT is a fundamental cellular program involved in development and cancer metastasis. In non-small-cell lung cancer, transforming growth factor-β (TGF-β) induces EMT and simultaneously upregulates CTPS. nih.gov Inhibiting CTPS was found to suppress EMT-mediated cell migration and drug resistance, indicating that the CTP synthesis pathway acts as a crucial switch that enables this malignant transformation. nih.gov
Intersections with Innate Antiviral Immunity Pathways
CTP plays a significant role at the interface of cellular metabolism and the innate immune system's defense against viruses. The innate immune system uses pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids. nih.gov
One major class of PRRs, the RIG-I-like receptors (RLRs) located in the cytosol, recognizes viral RNA, particularly RNAs that possess a 5'-triphosphate (5'-ppp) group. nih.govnih.gov Since CTP is one of the four ribonucleoside triphosphates used by viral RNA polymerases, the resulting viral genomes and replication intermediates often carry a 5'-ppp-cytidine at their ends, which acts as a PAMP. baseclick.eunih.gov Recognition of this 5'-ppp-RNA by the RLR protein RIG-I triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, establishing an antiviral state in the host cell. nih.govnih.gov
Conversely, this immune recognition can be modulated. Research has shown that using chemically modified nucleotides, such as 5-Methylcytidine-5'-Triphosphate (5-Methyl-CTP), during the synthesis of therapeutic mRNA can significantly reduce its recognition by immune receptors like the Toll-like receptors (TLRs). trilinkbiotech.com This modification helps the synthetic mRNA evade the cell's antiviral response, increasing its stability and translational efficiency, a crucial aspect for mRNA-based therapies. trilinkbiotech.com
Biosynthesis, Interconversion, and Catabolism of Cytidine 5 Triphosphate
De Novo Pyrimidine (B1678525) Biosynthesis Pathway
The de novo synthesis pathway constructs pyrimidine nucleotides from simple precursor molecules. microbenotes.com This energy-intensive process is crucial for providing the necessary building blocks for nucleic acid replication and transcription. microbenotes.comcreative-proteomics.com
The de novo synthesis of pyrimidines begins with simple molecules like bicarbonate, glutamine, and aspartate and proceeds through a series of enzymatic reactions to produce Uridine (B1682114) Monophosphate (UMP), the precursor to all pyrimidine nucleotides. microbenotes.comcreative-proteomics.com
The key steps in this pathway are:
Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway starts with the synthesis of carbamoyl phosphate from glutamine, carbon dioxide, and two ATP molecules. This reaction is catalyzed by the enzyme carbamoyl phosphate synthetase II (CPS II). microbenotes.comdroracle.ainih.gov
Carbamoyl Aspartate Formation: Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate, a reaction catalyzed by aspartate transcarbamoylase. microbenotes.comwikipedia.org
Ring Closure to Dihydroorotate (B8406146): The enzyme dihydroorotase catalyzes the cyclization of carbamoyl aspartate to form dihydroorotate. microbenotes.comwikipedia.org
Oxidation to Orotate (B1227488): Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase, an enzyme located in the mitochondria. microbenotes.comwikipedia.org
Formation of Orotidine (B106555) 5'-Monophosphate (OMP): Orotate reacts with phosphoribosyl pyrophosphate (PRPP) to form orotidine 5'-monophosphate (OMP), catalyzed by orotate phosphoribosyltransferase. microbenotes.comwikipedia.org
Decarboxylation to Uridine Monophosphate (UMP): OMP is then decarboxylated by OMP decarboxylase to yield UMP. microbenotes.comwikipedia.org
Phosphorylation to UTP: UMP is subsequently phosphorylated in two sequential steps by kinases to form uridine diphosphate (B83284) (UDP) and finally uridine triphosphate (UTP), utilizing ATP as the phosphate donor. wikipedia.org
Table 1: Key Enzymes in the De Novo Pyrimidine Biosynthesis Pathway Leading to UTP
| Step | Enzyme | Substrates | Product |
| 1 | Carbamoyl phosphate synthetase II (CPS II) | Glutamine, CO₂, 2 ATP | Carbamoyl phosphate |
| 2 | Aspartate transcarbamoylase | Carbamoyl phosphate, Aspartate | Carbamoyl aspartate |
| 3 | Dihydroorotase | Carbamoyl aspartate | Dihydroorotate |
| 4 | Dihydroorotate dehydrogenase | Dihydroorotate | Orotate |
| 5 | Orotate phosphoribosyltransferase | Orotate, PRPP | Orotidine 5'-monophosphate (OMP) |
| 6 | OMP decarboxylase | OMP | Uridine monophosphate (UMP) |
| 7 | Uridine-cytidine kinase 2 & Nucleoside diphosphate kinase | UMP, UDP, 2 ATP | Uridine triphosphate (UTP) |
The final and rate-limiting step in the de novo synthesis of CTP is the conversion of UTP to CTP. wikipedia.orgpnas.org This reaction is catalyzed by the enzyme CTP synthetase (CTPS). mdpi.comwikipedia.orgnih.gov
The reaction involves the ATP-dependent amination of UTP. wikipedia.orgnih.gov The source of the amino group is typically glutamine, which is hydrolyzed to produce ammonia (B1221849) in a glutamine amidotransferase domain of the enzyme. mdpi.comnih.govwikipedia.org This ammonia is then channeled to the synthetase domain where it reacts with an activated UTP intermediate to form CTP. wikipedia.org
Regulation of CTP Synthetase:
Feedback Inhibition: CTP synthetase is subject to feedback inhibition by its own product, CTP. creative-proteomics.comnih.gov When CTP levels are high, it binds to the enzyme and reduces its activity, thus preventing the overproduction of cytidine (B196190) nucleotides. creative-proteomics.comnih.gov
Allosteric Activation: The enzyme is allosterically activated by GTP, which helps to balance the pools of purine (B94841) and pyrimidine nucleotides. mdpi.comwikipedia.orgpnas.org
Substrate Cooperativity: UTP and ATP exhibit positive cooperativity, meaning the binding of one substrate molecule increases the enzyme's affinity for subsequent substrate molecules. nih.govchegg.com
Oligomerization: CTP synthetase exists as an inactive monomer or dimer at low concentrations but polymerizes into an active tetramer in the presence of its substrates, ATP and UTP. wikipedia.orgnih.govrutgers.edu This transition to the active tetrameric form is crucial for its catalytic activity. nih.govrutgers.edu
Pyrimidine Salvage Pathway for Cytidine Nucleotides
In addition to de novo synthesis, cells can also produce cytidine nucleotides through a salvage pathway. wikipedia.orgthesciencenotes.com This pathway is less energy-intensive as it recycles pre-existing pyrimidine bases and nucleosides obtained from the breakdown of DNA and RNA or from extracellular sources. creative-proteomics.comwikipedia.orgthesciencenotes.com
The key enzymes involved in the salvage of cytidine nucleotides include:
Uridine-cytidine kinase: This enzyme can directly phosphorylate cytidine to form cytidine monophosphate (CMP). wikipedia.org
Cytidine deaminase: This enzyme converts cytidine to uridine, which can then be salvaged through the uracil (B121893) pathway. wikipedia.orgyoutube.com
Deoxycytidine kinase: This enzyme phosphorylates deoxycytidine to deoxycytidine monophosphate (dCMP). nih.gov
The salvage pathway is particularly important in tissues with low rates of de novo synthesis. creative-proteomics.com
Table 2: Key Enzymes in the Pyrimidine Salvage Pathway for Cytidine
| Enzyme | Reaction |
| Uridine-cytidine kinase | Cytidine + ATP → CMP + ADP |
| Cytidine deaminase | Cytidine → Uridine + NH₃ |
| Deoxycytidine kinase | Deoxycytidine + ATP → dCMP + ADP |
Interconversion Dynamics of Cytidine Monophosphate (CMP), Cytidine Diphosphate (CDP), and Cytidine Triphosphate (CTP)
The different phosphorylation states of cytidine are readily interconvertible, allowing the cell to maintain a balanced pool of these nucleotides for various metabolic needs. reactome.orgcaymanchem.com These interconversions are catalyzed by a series of kinases.
CMP to CDP: Cytidine monophosphate (CMP) can be phosphorylated to cytidine diphosphate (CDP) by the enzyme CMP kinase (also known as UMP/CMP kinase). wikipedia.org This reaction typically uses ATP as the phosphate donor. wikipedia.org
CDP to CTP: Cytidine diphosphate (CDP) is then phosphorylated to cytidine triphosphate (CTP) by nucleoside diphosphate kinase. wikipedia.org This enzyme has broad specificity and can phosphorylate various nucleoside diphosphates.
These phosphorylation steps are reversible, allowing the cell to adjust the relative concentrations of CMP, CDP, and CTP according to cellular demands. reactome.org
Pathways for the Catabolism and Degradation of Cytidine Nucleotides
The breakdown of cytidine nucleotides is an essential process for removing excess or damaged nucleotides and for recycling their components. The pyrimidine ring, unlike the purine ring, can be completely degraded. nih.gov
The catabolism of cytidine begins with its deamination to uridine, a reaction catalyzed by cytidine deaminase. creative-proteomics.comresearchgate.nettandfonline.com Uridine is then further broken down. creative-proteomics.comresearchgate.net
The subsequent steps in the degradation of the resulting uracil are:
Reduction to Dihydrouracil (B119008): Uracil is reduced to dihydrouracil by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). creative-proteomics.com
Ring Opening: The dihydrouracil ring is opened to form N-carbamoyl-β-alanine.
Formation of β-alanine, CO₂, and Ammonia: Finally, N-carbamoyl-β-alanine is cleaved to yield β-alanine, carbon dioxide, and ammonia. nih.gov
β-alanine can then be used in other metabolic pathways. nih.gov The degradation of cytosine itself follows a similar initial step of deamination to uracil. youtube.com Spontaneous deamination of cytosine to uracil can also occur, which, if not repaired, can lead to mutations in DNA. wikipedia.org
Enzymatic Mechanisms and Regulatory Control of Cytidine 5 Triphosphate Synthetase Ctps
Catalytic Mechanism of CTPS: Amidation of UTP to CTP
The catalytic cycle begins with the ATP-dependent phosphorylation of the O4 oxygen of UTP, which forms a highly reactive 4-phospho-UTP intermediate. virginia.eduwikipedia.orgwikipedia.org This phosphorylation event makes the C4 carbon of the uracil (B121893) ring electrophilic and susceptible to nucleophilic attack. wikipedia.org
Concurrently, the enzyme's glutamine amidotransferase (GAT) domain hydrolyzes glutamine to produce ammonia (B1221849) and glutamate. wikipedia.orgoup.com This ammonia serves as the nitrogen donor for the amidation of the UTP intermediate. wikipedia.org The liberated ammonia is then channeled from the GAT domain to the synthase domain. nih.govwikipedia.org
A key feature of CTPS is an intramolecular tunnel that connects the GAT domain to the synthase domain. nih.govmdpi.comnih.gov This tunnel, approximately 25 Å in length, facilitates the direct transfer of the nascent ammonia from the site of its generation to the site of CTP synthesis. nih.govdal.ca This channeling mechanism is crucial for protecting the reactive ammonia from the aqueous environment and ensuring its efficient utilization in the amination reaction. pnas.org The ammonia then attacks the phosphorylated UTP intermediate, displacing the phosphate (B84403) group to form CTP. nih.govvirginia.edu Molecular gates within this tunnel are thought to play a role in synchronizing the catalytic events between the two domains. nih.gov
Structural Biology and Conformational Dynamics of CTP Synthetase
The structure and dynamic nature of CTPS are integral to its catalytic function and regulation.
CTPS is a modular enzyme composed of two primary functional domains: an N-terminal synthase domain and a C-terminal glutamine amidotransferase (GAT) domain. oup.comnih.gov The synthase domain is responsible for binding ATP and UTP and for catalyzing the phosphorylation of UTP and the final amination step to produce CTP. nih.govoup.comnih.gov The GAT domain, belonging to the class I glutamine-dependent amidotransferase family, is responsible for hydrolyzing glutamine to provide the necessary ammonia. nih.govmdpi.comoup.com These two domains are connected by a flexible linker region and work in a coordinated fashion to ensure the efficient synthesis of CTP. nih.gov
CTPS can exist in several oligomeric states, including inactive monomers and dimers, and active tetramers. mdpi.comwikipedia.org In the absence of its substrates, ATP and UTP, the enzyme typically exists as an inactive monomer or dimer. wikipedia.orgnih.gov The binding of ATP and UTP promotes the association of dimers into a tetrameric form, which is the catalytically active state of the enzyme. mdpi.comwikipedia.orgnih.gov The product, CTP, can also induce tetramerization. nih.govmdpi.com The active sites of the enzyme are located at the interface between the subunits of the tetramer, highlighting the importance of this quaternary structure for catalysis. wikipedia.orgnih.gov Some studies have also shown that CTPS can form higher-order filamentous structures, known as cytoophidia, which may represent an additional layer of regulation by sequestering the enzyme in an inactive or less active state. nih.govwikipedia.orgelifesciences.org
| Oligomeric State | Catalytic Activity | Inducing Factors |
|---|---|---|
| Monomer | Inactive | Absence of substrates |
| Dimer | Inactive | Low enzyme concentration, absence of substrates |
| Tetramer | Active | Binding of ATP and UTP, CTP |
| Filament (Cytoophidium) | Inhibited/Regulated | High CTP concentration, specific cellular conditions |
Allosteric Regulation of CTPS Activity
The activity of CTPS is finely tuned by allosteric regulation, ensuring a balanced supply of pyrimidine (B1678525) nucleotides. Guanosine (B1672433) triphosphate (GTP) acts as a key allosteric activator of CTPS. nih.govmdpi.com Uniquely among glutamine-dependent amidotransferases, the GAT domain of CTPS requires the binding of GTP to efficiently hydrolyze glutamine. nih.govmdpi.com GTP binding induces conformational changes that not only promote glutamine hydrolysis but also help to maintain the integrity of the ammonia tunnel, thus coordinating the activities of the GAT and synthase domains. nih.govpnas.org
Conversely, the end product of the reaction, CTP, acts as a feedback inhibitor. nih.govmdpi.com CTP competes with the substrate UTP for binding to the synthase domain. nih.gov This competitive inhibition allows the cell to self-regulate CTP synthesis, preventing its over-accumulation. virginia.edunih.gov The binding of CTP occurs in a pocket adjacent to the UTP binding site, with the triphosphate moieties of both nucleotides sharing a common binding subsite. nih.gov This intricate allosteric control by both an activator (GTP) and an inhibitor (CTP) allows the cell to precisely manage its CTP pool in response to its metabolic state. elifesciences.org
| Regulator | Effect on CTPS Activity | Mechanism |
|---|---|---|
| GTP | Activation | Binds to the GAT domain, enhances glutamine hydrolysis, and stabilizes the ammonia tunnel. |
| CTP | Inhibition | Competes with UTP for binding to the synthase domain (feedback inhibition). |
Activation by Purine (B94841) Nucleotides (ATP, GTP)
The activity of CTPS is exquisitely sensitive to the cellular concentrations of purine nucleotides, namely Adenosine (B11128) 5'-triphosphate (ATP) and Guanosine 5'-triphosphate (GTP). wikipedia.orgnih.gov ATP is not only a co-substrate required for the phosphorylation of UTP but also a crucial factor in the enzyme's structural organization. wikipedia.orgnih.gov In the absence of ATP and UTP, CTPS often exists as inactive monomers or dimers. wikipedia.org The binding of ATP and UTP promotes the oligomerization of the enzyme into its active tetrameric form. wikipedia.orgnih.govnih.gov
Guanosine 5'-triphosphate (GTP) functions as a key allosteric activator. wikipedia.orgnih.govwikipedia.org Uniquely among glutamine-dependent amidotransferases, CTPS requires this allosteric effector to efficiently hydrolyze glutamine in its GAT domain. nih.govnih.gov The binding of GTP induces significant conformational changes that not only activate the glutaminase (B10826351) activity but also help assemble and maintain the intramolecular tunnel necessary for transferring the liberated ammonia from the GAT domain to the synthase domain. pnas.orgnih.gov This elegant mechanism ensures that the production of CTP is coordinated with the availability of purine nucleotides, thereby helping to balance the relative pools of purines and pyrimidines for nucleic acid synthesis. wikipedia.org While GTP is a potent activator at low concentrations, it can become inhibitory at high concentrations. wikipedia.orgresearchgate.net
| Activator | Role in CTPS Regulation |
| ATP | Co-substrate for UTP phosphorylation; Promotes oligomerization into the active tetrameric state. wikipedia.orgnih.govnih.gov |
| GTP | Allosteric activator of the glutaminase domain; Induces conformational changes to form the ammonia tunnel; Balances purine and pyrimidine pools. wikipedia.orgpnas.orgnih.govnih.gov |
Negative Feedback Inhibition by Cytidine (B196190) 5'-triphosphate Product
To maintain cellular homeostasis, CTPS is subject to negative feedback inhibition by its own product, CTP. wikipedia.orgnih.govnih.gov This regulatory mechanism prevents the overproduction of cytidine nucleotides. CTP acts as a competitive inhibitor with respect to the substrate UTP. nih.govresearchgate.netuniprot.org Structural studies have revealed how this competition occurs: while the triphosphate portion of CTP overlaps with the binding site for the UTP triphosphate moiety, the cytosine ring of CTP settles into a distinct inhibitory pocket adjacent to the UTP binding site. nih.govresearchgate.netuniprot.org This arrangement allows for high specificity and efficient regulation. The inhibitory constant (Ki) for CTP is comparable to the Michaelis constant (Km) for UTP, indicating a sensitive and tightly controlled feedback loop. nih.gov In some species, CTPS isoforms exhibit differential sensitivity to CTP inhibition; for instance, human CTPS2 has been shown to be more potently inhibited by CTP than CTPS1, which may be due to CTPS2 possessing two negative feedback regulation sites compared to one in CTPS1. life-science-alliance.orgbiorxiv.org
Competitive Interaction with Uridine (B1682114) Triphosphate (UTP) Substrate
Uridine 5'-triphosphate (UTP) is the primary substrate for CTPS. nih.gov The binding of UTP, along with ATP, is essential for the catalytic reaction and for stabilizing the active tetrameric structure of the enzyme. wikipedia.orgnih.gov The enzyme's active site is located at the interface between subunits in the tetramer, which explains why substrate binding is crucial for oligomerization and activity. wikipedia.orgnih.gov
The competition between the substrate UTP and the product inhibitor CTP is a cornerstone of CTPS regulation. nih.govuniprot.org Both nucleotides bind at the same active site, with their triphosphate groups occupying a shared subsite. researchgate.netuniprot.org However, specificity is conferred by separate subsites that recognize the distinct pyrimidine rings of uracil (in UTP) and cytosine (in CTP). nih.govresearchgate.net This dual-recognition mechanism allows the enzyme to efficiently catalyze the reaction with UTP while being sensitively inhibited by CTP, enabling the cell to precisely manage its CTP concentration. nih.govuniprot.org
Transcriptional and Post-Translational Regulation of CTPS Expression and Activity
Transcriptional Control of CTPS Gene Expression
The amount of CTPS enzyme in a cell is regulated at the level of gene transcription. wou.edu The expression of the human CTPS1 gene is known to be positively regulated by the transcription factor MYC, a key driver of cell growth and proliferation. wikipedia.orgnih.gov This links the synthesis of CTP directly to the proliferative status of the cell, as elevated CTP levels are required to support DNA replication in rapidly dividing cells, such as lymphocytes and cancer cells. pnas.orgnih.gov In addition to MYC, other transcription factors like YBX1 have been found to bind to the CTPS1 promoter and enhance its transcription. nih.gov This transcriptional control is vital, and increased expression of CTPS1 is often associated with a worse prognosis in several types of cancer. wikipedia.orgnih.gov
| Transcription Factor | Effect on CTPS1 Gene |
| MYC | Promotes transcription, linking CTP synthesis to cell proliferation. wikipedia.orgnih.gov |
| YBX1 | Binds to the promoter and promotes transcription. nih.gov |
| ENBA-LP (EBV protein) | Binds to the promoter along with MYC and NFκB to enhance expression. wikipedia.org |
Phosphorylation and Dephosphorylation Events Regulating CTPS Activity
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, and they play a crucial role in regulating protein function. news-medical.netthermofisher.com Phosphorylation, the addition of a phosphate group, is a key PTM that regulates CTPS activity. news-medical.netthermofisher.com This process is reversible, with protein kinases adding phosphate groups and phosphatases removing them. youtube.comyoutube.com
In humans, CTPS1 activity can be inhibited by phosphorylation. wikipedia.org For example, Protein Kinase A (PKA) can phosphorylate human CTPS1 on a threonine residue (Thr455), leading to a significant decrease in its enzymatic activity. nih.gov Mutation of this site to prevent phosphorylation results in a more active enzyme. nih.gov Similarly, Casein Kinase 1 has been observed to phosphorylate Ser568, and Glycogen Synthase Kinase 3 (GSK3) can phosphorylate Ser571, both events leading to inhibition of CTPS activity. wikipedia.org This regulation by phosphorylation and dephosphorylation allows for rapid, dynamic control over CTP synthesis in response to various cellular signals. youtube.comnih.gov
| Kinase | Phosphorylation Site | Effect on CTPS Activity |
| Protein Kinase A (PKA) | Threonine-455 (Thr455) | Inhibition nih.gov |
| Casein Kinase 1 | Serine-568 (Ser568) | Inhibition wikipedia.org |
| Glycogen Synthase Kinase 3 (GSK3) | Serine-571 (Ser571) | Inhibition wikipedia.org |
Other Post-Translational Modifications and their Impact on CTPS Function
Post-translational modifications encompass a wide array of chemical changes beyond phosphorylation, including acetylation, methylation, ubiquitination, and glycosylation, which serve to expand the functional diversity of proteins. thermofisher.comwikipedia.org While phosphorylation is the most extensively documented PTM for regulating CTPS activity, other modifications can also occur. wikipedia.orgnih.gov
The formation of disulfide bonds from cysteine residues is another form of PTM that can stabilize protein structure. wikipedia.org Additionally, processes like lipidation can target a protein to a specific membrane location. wikipedia.org Although specific examples of these other PTMs directly modulating CTPS are less characterized in the current literature than phosphorylation, the presence of numerous potential modification sites on the enzyme suggests that its function may be fine-tuned by a complex interplay of various PTMs. Further research is needed to fully elucidate the complete landscape of PTMs that govern CTPS function and its role in cellular metabolism and signaling.
Enzyme Filamentation (Cytoophidia) as a Novel Regulatory Mechanism
The enzymatic activity of Cytidine 5'-triphosphate (CTP) synthetase (CTPS), crucial for the de novo synthesis of CTP, is regulated by a remarkable mechanism involving its assembly into large, filamentous structures known as cytoophidia. cytoophidia.comresearchgate.net This process of enzyme polymerization represents a sophisticated mode of controlling metabolic pathways, allowing cells to respond dynamically to their metabolic state. nih.govresearchgate.net
Discovery and Evolutionary Conservation of CTPS Cytoophidia Across Organisms
The compartmentation of CTPS into filamentous structures was first reported in 2010 by three independent research groups. cytoophidia.comnih.gov These initial discoveries identified these structures, which were named cytoophidia (from the Greek words cyto for cell and ophidia for serpents), in diverse organisms including the bacterium Caulobacter crescentus, the budding yeast Saccharomyces cerevisiae, and the fruit fly Drosophila melanogaster. cytoophidia.comnih.govprinceton.eduportlandpress.com The name reflects their characteristic snake-like appearance within the cell. portlandpress.com
Subsequent research rapidly established that the ability of CTPS to form cytoophidia is a deeply conserved feature across the tree of life. portlandpress.com These structures have since been observed in archaea, plants, fission yeast (Schizosaccharomyces pombe), and various mammalian cells, including human cells. cytoophidia.comresearchgate.netportlandpress.comresearchgate.net This striking evolutionary conservation from prokaryotes to eukaryotes underscores a fundamental and ancient biological function. cytoophidia.comnih.gov In Drosophila, CTPS-containing cytoophidia have been found in a wide array of tissues, such as the brain, gut, testes, and salivary glands, indicating their widespread importance. daneshyari.comnih.govscispace.com The formation of these filaments is not only a conserved property but also appears to be a general mechanism for regulating metabolism, as other metabolic enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH) have also been found to form similar structures. cytoophidia.comresearchgate.net
Table 1: Timeline and Organisms of CTPS Cytoophidia Discovery
| Year of Discovery | Organism(s) | Key Findings | References |
|---|---|---|---|
| 2010 | Drosophila melanogaster (fruit fly) | CTPS forms "cytoophidia" in various tissues, including ovaries, brain, and gut. | cytoophidia.com, daneshyari.com, portlandpress.com |
| 2010 | Saccharomyces cerevisiae (budding yeast) | CTPS assembles into filaments/foci in response to metabolic cues. | cytoophidia.com, portlandpress.com |
| 2010 | Caulobacter crescentus (bacteria) | CTPS forms filamentous structures along the cell's inner curvature. | cytoophidia.com, portlandpress.com |
| 2011 | Human cells | CTPS forms both cytoplasmic and nuclear filaments. | cytoophidia.com, portlandpress.com |
| Post-2010 | Various species | Filaments identified in fission yeast, plants, archaea, zebrafish, and mice. | researchgate.net, researchgate.net, nih.gov |
Relationship between Filament Assembly/Disassembly and CTPS Catalytic Activity
The assembly and disassembly of cytoophidia are tightly linked to the catalytic activity of the CTPS enzyme. elifesciences.orgnih.gov This dynamic process is regulated by the intracellular concentrations of substrates and products, allowing the cell to modulate CTP production in response to its metabolic needs. elifesciences.orgnih.gov The basic functional unit of CTPS is a tetramer, formed from two dimers, which is the catalytically active state. elifesciences.orgnih.gov Evidence suggests that the filaments themselves are composed of inactive forms of the enzyme. nih.gov
The relationship between polymerization and activity can, however, differ between species.
Inhibition of Activity: In bacteria such as E. coli, the polymerization of CTPS into filaments is induced by its product, CTP, and leads to the inhibition of its enzymatic activity. princeton.eduelifesciences.org This serves as a negative feedback mechanism. The filaments can rapidly depolymerize back into active tetramers when substrate levels (ATP and UTP) rise, allowing for swift reactivation. nih.govresearchgate.net Structural analysis suggests that polymerization sterically blocks a conformational change necessary for catalysis. princeton.eduelifesciences.org
Activation of Activity: In contrast, studies on human CTPS have shown that filament formation can increase catalytic activity. nih.govresearchgate.net For human CTPS, assembly is promoted by the presence of substrates (ATP and UTP), not the product CTP. nih.gov The cryo-electron microscopy structures of bacterial and human CTPS filaments are dramatically different, which explains these opposing effects on enzyme function. nih.govresearchgate.net In Drosophila, disrupting CTPS polymerization without affecting its intrinsic enzymatic function impairs intestinal stem cell proliferation, suggesting that the filamentous form is the active state required for this process. nih.govosti.gov
The assembly process itself is influenced by various cellular factors. For instance, the process can be affected by the availability of glutamine and can be induced by nutrient limitation. news-medical.net The formation of filaments also appears to protect the CTPS protein from degradation, thereby stabilizing the enzyme pool within the cell. nih.gov
Table 2: Regulation of CTPS Filamentation and Its Effect on Activity
| Organism | Factors Promoting Assembly | Factors Promoting Disassembly | Effect of Filamentation on Catalytic Activity | References |
|---|---|---|---|---|
| E. coli (Bacteria) | CTP (product) | ATP, UTP (substrates) | Inhibition | elifesciences.org, nih.gov, princeton.edu |
| S. cerevisiae (Yeast) | Destabilization of active tetramer | Substrate binding, allosteric activation | Composed of inactive dimers | nih.gov |
| Human | ATP, UTP (substrates) | CTP (product) | Activation | nih.gov, portlandpress.com, researchgate.net |
| Drosophila | Refeeding, cellular stress | - | Required for physiological function (e.g., ISC proliferation) | nih.gov, osti.gov |
Role of Cytoophidia in Intracellular Compartmentation and Metabolic Homeostasis
The formation of cytoophidia represents a sophisticated form of intracellular compartmentation without the need for a membrane. cytoophidia.comresearchgate.netscispace.com By sequestering CTPS into these large structures, cells can efficiently manage metabolic pathways, protect enzymes from degradation, and create localized microenvironments with high concentrations of specific proteins. nih.govscispace.com This dynamic assembly and disassembly allow the cell to maintain metabolic homeostasis by rapidly adapting to changing nutrient availability and developmental signals. researchgate.netnih.govresearchgate.net
Cytoophidia play a crucial role in buffering the intracellular pool of CTPS. nih.gov By assembling into filaments, the enzyme is stabilized and protected from ubiquitination and subsequent degradation, which prolongs its half-life. nih.gov When the demand for CTP increases, the filaments can disassemble, releasing active enzyme without the need for new protein synthesis. nih.gov This mechanism is vital for processes requiring large amounts of CTP, such as rapid cell division and differentiation. nih.govnews-medical.net
In Drosophila, the function of cytoophidia is essential for specific physiological processes. For example, in the adipose tissue, CTPS filaments are found at sites of cell adhesion and are required for maintaining tissue organization. nih.gov In the midgut, both the expression level of CTPS and its ability to form cytoophidia are critical for intestinal stem cell proliferation and maintaining intestinal homeostasis, particularly in response to stress or damage. osti.govox.ac.uk The dynamic nature of cytoophidia, which respond to metabolic and developmental cues, highlights their role as key regulators of cellular and tissue physiology. nih.govresearchgate.net
Cellular and Organismal Contexts of Cytidine 5 Triphosphate Research
Investigations in Diverse Model Organisms
The conserved nature of CTP's functions allows for the use of various model organisms to elucidate its roles in fundamental biological processes.
The yeast Saccharomyces cerevisiae has been an invaluable model for understanding the metabolic regulation of and by CTP. In yeast, CTP is an essential precursor for all membrane phospholipids (B1166683), which are synthesized through the Kennedy and CDP-diacylglycerol pathways. nih.govresearchwithrutgers.com The genes URA7 and URA8 encode CTP synthase in S. cerevisiae, with URA7 being responsible for the majority of CTP synthesized in vivo. nih.govresearchwithrutgers.com
A key aspect of metabolic regulation is the allosteric inhibition of CTP synthase by its product, CTP. researchwithrutgers.comnih.gov This feedback mechanism is crucial for controlling the intracellular concentration of CTP. nih.gov Mutations that reduce this inhibition lead to elevated cellular CTP levels and a subsequent increase in phospholipid synthesis, particularly through the Kennedy pathway. researchwithrutgers.comresearchgate.net Overexpression of CTP synthase, leading to a 2.4-fold increase in cellular CTP, has been shown to double the utilization of the CDP-choline pathway for phosphatidylcholine synthesis. researchgate.net
Phosphorylation also plays a significant role in regulating CTP synthase activity. The URA7-encoded enzyme is stimulated by phosphorylation via protein kinase A and protein kinase C, which increases cellular CTP levels and promotes the use of the Kennedy pathway for phospholipid synthesis. nih.govresearchwithrutgers.comnih.gov
Table 1: Key Research Findings on CTP in Saccharomyces cerevisiae
| Finding | Regulatory Mechanism | Metabolic Consequence | Reference |
|---|---|---|---|
| CTP is an essential precursor for all major membrane phospholipids. | Serves as a substrate for the synthesis of CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine. | Crucial for membrane biogenesis. | nih.govnih.govnih.gov |
| CTP synthase is allosterically inhibited by CTP. | Product feedback inhibition. | Maintains homeostasis of the intracellular CTP pool. | researchwithrutgers.comnih.govnih.gov |
| Mutations alleviating CTP feedback inhibition increase cellular CTP levels. | Genetic alteration of CTP synthase. | Enhanced phospholipid synthesis via the Kennedy pathway. | researchwithrutgers.comnih.gov |
| Phosphorylation of CTP synthase by protein kinases A and C stimulates its activity. | Post-translational modification. | Increased cellular CTP and utilization of the Kennedy pathway. | nih.govresearchwithrutgers.comnih.gov |
The fruit fly, Drosophila melanogaster, has served as a powerful model for studying the role of CTP in development and cell behavior. In Drosophila, CTP synthase can form filamentous structures known as cytoophidia, which are observed in various tissues including the ovaries, brain, and gut. nih.govwikipedia.orgmdpi.com The formation of these filaments is a conserved mechanism for regulating enzyme activity. wikipedia.orgbiologists.com
Research in Drosophila has highlighted the critical role of CTP synthase in collective cell migration. nih.govbiologists.com Specifically, it is required for the migration of border cells in the ovary. biologists.comnih.gov CTP synthase activity influences the asymmetrical distribution of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling lipid, which in turn regulates the endocytic recycling pathway to guide cell migration. biologists.comnih.govbiologists.com
Furthermore, CTP synthase is essential for developmental processes such as oogenesis. It is involved in DNA endoreplication in ovarian follicle cells, a process necessary for egg development. biologists.comnih.gov The formation of CTP synthase filaments is regulated by ubiquitination, and this process is crucial for the progression of the endocycle S phase. nih.gov Disruption of CTP synthase assembly in the germline cells of the developing egg has been shown to reduce egg production. nih.gov
In bacterial systems, CTP is fundamental for DNA and RNA synthesis, as well as for cell wall construction in some species. In Escherichia coli, CTP synthase catalyzes the ATP-dependent conversion of UTP to CTP, using glutamine as a nitrogen source. uniprot.org The enzyme's activity is allosterically regulated, being activated by GTP and inhibited by the final product, CTP. uniprot.orgnih.gov This regulation helps to balance the pools of purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.org Structural studies of the E. coli CTP synthase have provided a framework for understanding its catalytic mechanism and regulation. nih.gov Nicotinamide adenine (B156593) dinucleotide (NADH) has also been identified as an inhibitor of E. coli CTP synthase. nih.govkaiserpermanente.org
In Bacillus subtilis, CTP has been found to act as a biological switch, ensuring the faithful segregation of chromosomes during cell division. youtube.comjic.ac.uk It achieves this by binding to and activating the Nucleoid Occlusion Factor (Noc), a protein that helps to position the bacterial chromosome correctly within the cell before division. jic.ac.uk This CTP-dependent switch mechanism is a relatively novel finding, as most such switches in biology are dependent on ATP or GTP. jic.ac.uk
It is important to distinguish Cytidine (B196190) 5'-triphosphate and its synthesizing enzyme, CTP synthase, from the carboxy-terminal processing proteases (CTPs) also found in bacteria, such as Acinetobacter baumannii, which are involved in processes like virulence and are distinct enzymes. researchgate.net
Studies in other eukaryotic models have further expanded our understanding of CTP's importance. In zebrafish, inhibition of CTP synthase during early development has been shown to cause developmental defects, including spinal curvature and fluid retention, highlighting its role in organogenesis. nih.gov
In mammalian cell lines, CTP and its synthesis are tightly linked to cell proliferation. life-science-alliance.orgmdpi.com There are two human isoforms of CTP synthase, CTPS1 and CTPS2. wikipedia.org While both are widely expressed, CTPS1 is particularly crucial for the proliferation of lymphocytes and has been identified as a key regulator in the immune system. nih.govlife-science-alliance.org In contrast, cell growth appears to be less dependent on CTPS2. scribd.com Research using human cancer cell lines has shown that CTP synthase activity is often upregulated in rapidly proliferating tumor cells. nih.govwikipedia.org For instance, in MOLT-3, a human T-ALL cell line, CTP synthase activity is elevated independently of the cell cycle phase, unlike in normal T lymphocytes where the activity increases predominantly in the S-phase. nih.gov
Influence on Cell Proliferation, Growth, and Developmental Processes
CTP is a cornerstone of cell proliferation, growth, and development due to its fundamental role as a precursor for nucleic acid synthesis. nih.gov Rapidly dividing cells require a substantial supply of nucleotides, including CTP, for DNA replication and RNA production. spandidos-publications.com
The enzyme CTP synthase is, therefore, a critical checkpoint for cell proliferation. Its activity is generally low in quiescent tissues but is significantly higher in proliferating tissues, such as in tumors. life-science-alliance.org The differential roles of the two human isoforms, CTPS1 and CTPS2, are an area of active investigation. Studies have shown that while both contribute to cell proliferation, CTPS1 is more efficient in promoting this process. life-science-alliance.org Inactivation of CTPS1 has a more significant impact on cell growth compared to the inactivation of CTPS2. life-science-alliance.orgscribd.com
In the context of development, CTP is indispensable. As seen in Drosophila, CTP synthase is involved in critical developmental events like oogenesis and cell migration. biologists.comnih.gov In mice, the translationally controlled tumor-associated protein (TCTP), which has been implicated in cell growth and proliferation, is essential for the survival of neuronal and glial progenitor cells during central nervous system development. mdpi.com While TCTP is a different protein, its link to cell proliferation underscores the complex regulatory networks governing growth that are ultimately dependent on fundamental building blocks like CTP. In zebrafish, proper CTP levels are necessary for normal embryonic development. nih.gov
Table 2: Role of CTP/CTPS in Proliferation and Development Across Models
| Model Organism | Process | Key Finding | Reference |
|---|---|---|---|
| Yeast (S. cerevisiae) | Cell Growth | CTP levels regulate membrane phospholipid synthesis, essential for cell expansion. | nih.govnih.gov |
| Fruit Fly (D. melanogaster) | Development | CTPS is crucial for oogenesis (endoreplication) and collective cell migration. | biologists.comnih.govnih.gov |
| Zebrafish | Development | Inhibition of CTPS leads to severe developmental defects. | nih.gov |
| Mammalian Cell Lines | Cell Proliferation | CTPS1 is a key driver of proliferation, especially in lymphoid cells. | life-science-alliance.orgnih.govstep-ph.com |
| Bacteria (B. subtilis) | Cell Division | CTP acts as a switch to ensure correct chromosome segregation. | jic.ac.uk |
Mechanistic Insights into Pathological States (Non-Clinical Focus)
Dysregulation of CTP metabolism is implicated in various pathological states, with a significant focus on cancer. The elevated demand for nucleotides in rapidly dividing cancer cells often leads to the upregulation of CTP synthase activity. wikipedia.org This has been observed in a variety of human and rodent tumors. wikipedia.org
Mechanistically, the transcription factor Myc, a well-known oncogene, has been shown to be connected to CTP synthase levels. wikipedia.orgashpublications.org Myc-dependent cell growth appears to be particularly sensitive to the inhibition of CTP synthase activity. wikipedia.org In multiple myeloma, high expression of CTPS1 is associated with a poor prognosis and has been shown to upregulate Myc-signaling genes, thereby promoting the progression of the disease. ashpublications.org
The dependence of certain cancers on CTP synthase, particularly the CTPS1 isoform, has made it an attractive target for therapeutic development. Selective inhibition of CTPS1 has been shown to induce apoptosis in neoplastic lymphoid cells in vitro and inhibit their growth in vivo in preclinical models. nih.govstep-ph.com
Beyond cancer, CTP synthase function is critical for a healthy immune system. Loss-of-function mutations in the CTPS1 gene in humans result in a life-threatening immunodeficiency. nih.gov This is due to the impaired ability of T and B lymphocytes to proliferate upon activation, highlighting the non-redundant role of CTPS1 in the adaptive immune response. nih.govlife-science-alliance.org
Contribution to Cancer Cell Metabolism and Growth Regulation (Mechanistic Studies)
The metabolism of cancer cells is significantly reprogrammed to support their rapid proliferation and growth. dukehealth.org In this context, the demand for nucleotides, including CTP, is markedly increased to sustain DNA and RNA synthesis. nih.govwikipedia.org
Elevated CTP synthase (CTPS) activity is a common feature in various human and rodent tumors. nih.govnih.gov This increased activity helps malignant cells overcome the typically low intracellular concentrations of CTP, which would otherwise be a bottleneck for proliferation. nih.gov Studies have shown a positive correlation between CTPS activity and tumor growth rates in conditions like hepatomas and acute lymphocytic leukemia. nih.gov The transcription factor Myc, often implicated in cancer, is known to regulate CTPS levels, and in turn, CTPS activity is required for Myc-related cell growth. nih.govnih.gov
There are two human isoforms of CTP synthase, CTPS1 and CTPS2. nih.gov Research indicates that these two isoforms have differential roles in cell proliferation. CTPS1 appears to be the primary contributor to cell proliferation, exhibiting higher enzymatic activity and being more efficient at promoting cell division compared to CTPS2. nih.gov The growth of a large number of cancer cell lines has been shown to be highly dependent on CTPS1. nih.gov In contrast, CTPS2 seems to play a more modest role, becoming essential for proliferation only in the absence of CTPS1, likely contributing to maintaining basal CTP levels. nih.gov
The critical role of CTPS1 in cancer cell proliferation has made it an attractive therapeutic target. nih.govnih.gov Preclinical studies have demonstrated that selective inhibition of CTPS1 can induce cell death in neoplastic lymphoid cells both in vitro and in vivo. nih.govwikipedia.org This has led to the development of CTPS1 inhibitors, such as STP938, which are currently undergoing clinical trials for the treatment of T-cell and B-cell lymphomas. nih.gov The mechanism involves limiting the CTP pool necessary for DNA replication, which induces replication stress and can lead to selective apoptosis in cancer cells, particularly those driven by Myc. nih.gov Furthermore, in non-small-cell lung cancer, transforming growth factor-β (TGF-β) has been shown to upregulate CTPS1, which contributes to epithelial-to-mesenchymal transition (EMT), a process associated with metastasis and drug resistance. allaboutvision.com Inhibiting CTPS1 in this context has been found to reduce EMT markers, chemoresistance, and cell migration. allaboutvision.com
Table 1: Role of CTP Synthase Isoforms in Cancer
| Feature | CTPS1 | CTPS2 | Reference |
|---|---|---|---|
| Primary Role in Proliferation | Main contributor, more efficient | Modest contributor, essential in absence of CTPS1 | nih.gov |
| Enzymatic Activity | Higher intrinsic activity | Lower intrinsic activity | nih.gov |
| Expression in Tumors | Upregulated in various cancers | Expressed in all tissues | nih.govnih.govnih.gov |
| Therapeutic Potential | Promising target for cancer therapy | Less explored as a direct target | nih.govnih.govwikipedia.org |
Role in Immunodeficiency and Pathogen-Host Interactions (Molecular and Cellular Studies)
The proper functioning of the immune system, particularly the adaptive immune response, relies on the rapid proliferation of lymphocytes upon encountering a pathogen. nih.gov This intense cell division necessitates a robust supply of nucleotides, including CTP.
Studies have identified a critical and specific role for CTPS1 in the immune system. nih.gov Loss-of-function mutations in the CTPS1 gene in humans lead to a novel and severe immunodeficiency. nih.gov This condition is characterized by the impaired ability of activated T and B cells to proliferate following antigen receptor stimulation. nih.gov While initial signaling events within the T-cell receptor pathway are only weakly affected, the deficiency in CTP production hampers the sustained proliferation required for an effective immune response. nih.gov In CTPS1-deficient cells, normal T-cell proliferation can be restored by the addition of exogenous CTP or its precursor, cytidine, highlighting the direct role of CTP in this process. nih.gov Consequently, CTPS1 is considered a potential therapeutic target for immunosuppressive drugs aimed at specifically dampening lymphocyte activation. nih.gov
In the context of pathogen-host interactions, viruses, being obligate intracellular parasites, often manipulate host cell metabolism to support their replication. mdpi.com The replication of enveloped RNA viruses, such as SARS-CoV-2, creates a high demand for CTP for multiple essential processes. nih.govnih.gov These include the synthesis of the viral RNA genome, the production of cytosine-based liponucleotide precursors for the viral envelope, the synthesis of host transfer RNAs (tRNAs) needed for translating viral proteins, and the synthesis of dolichol-phosphate for viral protein glycosylation. nih.govnih.gov
Research on SARS-CoV-2 has revealed a sophisticated strategy where the virus hijacks the host cell's CTP synthesis machinery. nih.govfrontiersin.org Viral proteins, specifically ORF8 and, to a lesser extent, ORF7b, interact with and activate CTPS1 to boost CTP production. nih.gov This not only provides the necessary building blocks for viral replication but also serves as an immune evasion mechanism. nih.govfrontiersin.org The activated CTPS1 can deamidate Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the induction of type I interferons, thereby shutting down the host's primary antiviral defense. nih.gov This creates a direct link between metabolic activation and the suppression of the innate immune response. nih.gov Pharmacological inhibition of CTPS1 has been shown to deplete the CTP supply for the virus and restore the interferon response, effectively impeding SARS-CoV-2 replication in cellular and animal models. nih.govfrontiersin.org
Table 2: CTP in Immunity and Pathogen Interactions
| Context | Role of CTP/CTPS1 | Mechanism | Consequence | Reference |
|---|---|---|---|---|
| Immunodeficiency | Essential for lymphocyte proliferation | CTPS1 deficiency leads to insufficient CTP for DNA synthesis in activated T and B cells. | Impaired immune response to pathogens. | nih.gov |
| SARS-CoV-2 Infection | Hijacked by the virus to support replication and evade immunity | Viral proteins (ORF8, ORF7b) activate CTPS1, increasing CTP synthesis and inhibiting the interferon response via IRF3 deamidation. | Enhanced viral replication and suppressed host antiviral defense. | nih.govnih.govnih.govfrontiersin.org |
Metabolic Disorders (e.g., High-Fat Diet Induced Obesity)
Metabolic disorders such as obesity induced by a high-fat diet (HFD) are complex conditions influenced by a combination of genetic and environmental factors. exlibrisgroup.comdovepress.comnih.gov Recent research has begun to uncover the role of CTP synthesis in the regulation of lipid homeostasis and energy balance.
Studies using the fruit fly, Drosophila melanogaster, a well-established model for metabolic diseases, have demonstrated a crucial role for CTP synthase (CTPS) in regulating body weight and lipid storage. exlibrisgroup.comdovepress.comnih.gov In these studies, an HFD led to an increase in the transcription of the CTPS gene and the formation of filamentous structures of the enzyme, known as cytoophidia, in the fat body (the fly equivalent of mammalian adipose tissue and liver). exlibrisgroup.comdovepress.com
Implications in Neurological and Retinal Disorders (Mechanistic Pathways)
The integrity and function of the nervous system are heavily dependent on the synthesis of phospholipids for the formation and maintenance of cell membranes, including the myelin sheath that insulates axons. nih.govnih.gov CTP is a vital precursor for the synthesis of all membrane phospholipids. nih.govnih.gov While direct studies on "Cytidine 5'-triphosphate trisodium (B8492382) salt" in many neurological disorders are limited, a strong mechanistic link can be established through its direct downstream product, cytidine diphosphate-choline (CDP-choline or citicoline). nih.govdovepress.com
Exogenously administered CDP-choline is hydrolyzed into cytidine and choline (B1196258), which can then be used to resynthesize CDP-choline within the brain. nih.gov This process requires the conversion of cytidine to CTP. nih.gov CDP-choline is a crucial intermediate in the Kennedy pathway for the synthesis of phosphatidylcholine (PC), a major phospholipid in neuronal membranes. nih.govnih.gov In conditions like cerebral ischemia (stroke), PC levels are depleted. nih.govnih.gov CDP-choline administration has shown neuroprotective effects by helping to restore PC levels, preserving other membrane components like sphingomyelin, and attenuating the activation of phospholipases that break down membranes. nih.gov It also contributes to the synthesis of the neurotransmitter acetylcholine. wikipedia.orgnih.gov Studies in animal models have shown that CDP-choline can promote nerve regeneration and prevent neuropathic pain after nerve injury. dovepress.com
In the retina, photoreceptor cells (rods and cones) have high metabolic demands to support the process of vision. nih.govyoutube.com Research has established a clear role for cytidine nucleotides in the metabolism of these specialized neurons. nih.gov Isolated rat retinas can convert cytidine into CTP, which is then incorporated into both RNA and cytidine diphosphate-diacylglyceride (CDG), a key precursor for phospholipids like phosphatidylinositol. nih.gov The synthesis of these molecules is particularly active in the inner segments of photoreceptor cells, which house the cell's metabolic machinery. nih.govnih.gov There appears to be a competition within these cells for CTP between RNA synthesis and phospholipid synthesis, suggesting that the availability of CTP could play a regulatory role in photoreceptor metabolism and function. nih.gov Given that many retinal degenerative diseases, such as retinitis pigmentosa, involve the breakdown of photoreceptor cells, the pathways involving CTP for membrane synthesis and repair are of significant interest for understanding disease mechanisms and exploring potential therapeutic avenues. nih.govwikipedia.orghcplive.com
Advanced Research Methodologies and Applications Utilizing Cytidine 5 Triphosphate
Utilization as a Substrate in Biochemical and Molecular Assays
CTP is an indispensable substrate in a wide array of laboratory techniques, underpinning research in genomics, transcriptomics, and molecular diagnostics. baseclick.eusigmaaldrich.com
In vitro transcription (IVT) is a cornerstone technique for generating large quantities of custom RNA molecules in the laboratory. thermofisher.com Cytidine (B196190) 5'-triphosphate is one of the four essential ribonucleoside triphosphates (rNTPs), alongside adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP), that serve as the fundamental building blocks for RNA synthesis by RNA polymerases. baseclick.euthermofisher.comtrilinkbiotech.com The polymerase, typically a bacteriophage-derived enzyme like T7, T3, or SP6, sequentially incorporates these nucleotides into a growing RNA strand based on a DNA template. thermofisher.comnih.govnih.gov
The concentration and ratio of CTP and the other rNTPs in the reaction mixture are critical parameters that directly influence the yield, length, and integrity of the synthesized RNA. thermofisher.comtrilinkbiotech.com Optimized nucleotide concentrations are crucial for efficient and robust RNA manufacturing, particularly for therapeutic applications such as mRNA vaccines. trilinkbiotech.comfrontiersin.org The high-energy phosphate (B84403) bonds within CTP also contribute to the energy required for the polymerization reaction. thermofisher.com
Table 1: Key Components of a Standard In Vitro Transcription (IVT) Reaction
| Component | Function |
| DNA Template | Provides the sequence information for the RNA transcript. Contains a promoter sequence for the RNA polymerase. |
| RNA Polymerase (e.g., T7, SP6, T3) | Enzyme that synthesizes RNA from the DNA template. thermofisher.comnih.gov |
| Ribonucleoside Triphosphates (rNTPs) | ATP, GTP, CTP , UTP: The building blocks incorporated into the new RNA strand. baseclick.euthermofisher.comtrilinkbiotech.com |
| Transcription Buffer | Maintains optimal pH and provides necessary salts (e.g., MgCl₂) and cofactors for polymerase activity. nih.gov |
| RNase Inhibitor | Protects the newly synthesized RNA from degradation by contaminating ribonucleases. |
The ability to label and amplify RNA is fundamental to its detection and characterization. CTP is central to many of these techniques. During IVT, modified versions of CTP can be incorporated into RNA transcripts to introduce labels for downstream detection. baseclick.euthermofisher.com
One common method involves using radiolabeled CTP, such as [α-³²P]CTP, which is incorporated by RNA polymerase during synthesis, resulting in an internally labeled RNA probe. nih.govnih.govthermofisher.com These probes are highly sensitive and are used in hybridization-based assays. Alternatively, non-radioactive labels can be introduced using CTP analogs conjugated to fluorescent dyes (fluorophores) or haptens like biotin (B1667282) and digoxigenin. nih.govthermofisher.com For example, the fluorescent ribonucleotide analogue tCTP has been shown to be an efficient substrate for T7 RNA polymerase, enabling the synthesis of highly fluorescent RNA. nih.gov
Another strategy is 3'-end labeling, which utilizes T4 RNA ligase to covalently attach a labeled cytidine derivative, such as [5'-³²P]pCp (cytidine 3',5'-bis(phosphate)), to the 3'-hydroxyl end of an RNA molecule. nih.gov Furthermore, CTP analogs containing reactive chemical groups can be incorporated into RNA, allowing for post-synthetic "click" chemistry reactions to attach a wide variety of functional molecules, including fluorophores. researchgate.net
Table 2: RNA Labeling Methods Involving Cytidine Triphosphate or its Derivatives
| Labeling Method | Key Enzyme | Labeled Moiety | Position of Label | Application |
| Internal Labeling via IVT | T7, SP6, or T3 RNA Polymerase | [α-³²P]CTP or fluorescent CTP analog nih.govnih.gov | Internally along the RNA strand | Probes for Northern blots, in situ hybridization |
| 3'-End Labeling | T4 RNA Ligase 1 | [5'-³²P]pCp or pCp-Dye nih.govjenabioscience.com | 3'-terminus | RNA tracking, structural analysis |
| 5'-End Labeling | T4 Polynucleotide Kinase | [γ-³²P]ATP (labels 5'-OH) | 5'-terminus | RNA structure mapping, footprinting thermofisher.com |
| Post-Synthesis Labeling | RNA Polymerase / Chemical Reaction | CTP analog with a reactive group researchgate.net | Internally along the RNA strand | FRET studies, single-molecule spectroscopy |
CTP is fundamental to the synthesis of RNA molecules used in studying gene expression and function. IVT reactions are employed to generate RNA probes for techniques like RNase protection assays and Northern blotting, which measure the abundance of specific transcripts in a biological sample. thermofisher.com
A significant application lies in the field of RNA interference (RNAi), a natural cellular process for sequence-specific gene silencing. nih.govyoutube.com This mechanism can be harnessed by introducing short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to a target messenger RNA (mRNA). nih.gov The cell's RNAi machinery, including the Dicer and Argonaute proteins, uses these small RNAs to target and degrade the corresponding mRNA, thereby silencing the expression of the target gene. youtube.com CTP, as an essential component of rNTPs, is required for the in vitro transcription of these siRNA and shRNA molecules, which are widely used in research to study gene function and are being developed as a new class of therapeutics. baseclick.euthermofisher.comnih.gov
Understanding the three-dimensional structure of RNA is key to deciphering its function. CTP and its analogs are crucial tools in these investigations. The synthesis of large quantities of a specific RNA molecule through IVT is often the first step for structural determination by methods like X-ray crystallography or nuclear magnetic resonance (NMR).
The site-specific incorporation of modified nucleotides, including CTP analogs, allows researchers to probe RNA structure and dynamics. trilinkbiotech.com For instance, RNA containing fluorescent CTP analogs can be used in Förster resonance energy transfer (FRET) experiments to measure distances within an RNA molecule or to monitor conformational changes upon binding to proteins or other ligands. researchgate.net Labeled RNA, synthesized using radiolabeled CTP, is also used in footprinting assays to identify the binding sites of proteins or other molecules on the RNA strand. thermofisher.com The ability to synthesize and modify RNA using CTP as a substrate provides a powerful toolkit for elucidating the complex relationship between RNA structure and its diverse biological functions. trilinkbiotech.comnih.gov
Analytical and Quantification Methods for Cytidine 5'-triphosphate and its Metabolites in Biological Samples
Accurate measurement of CTP and its metabolites, such as cytidine 5'-diphosphate (CDP) and cytidine 5'-monophosphate (CMP), is critical for studying cellular metabolism, nucleotide pool dynamics, and for process monitoring in biotechnology. nih.govnih.gov
Chromatography is the primary methodology for the separation and quantification of CTP from complex biological matrices. High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for this purpose. nih.govnih.gov
Anion-Exchange Chromatography (AEX) separates molecules based on their net negative charge. youtube.com Since nucleotides are negatively charged due to their phosphate groups, AEX is highly effective for separating CTP, CDP, and CMP from each other and from other cellular components. frontiersin.orgnih.govgoogle.com AEX-HPLC methods can be used to monitor the consumption of CTP and other NTPs during IVT reactions, which is crucial for optimizing the manufacturing process of mRNA-based therapeutics. frontiersin.org The separation is typically achieved by applying a salt gradient, where molecules with a greater negative charge (like CTP with three phosphate groups) bind more tightly to the positively charged stationary phase and elute at higher salt concentrations. youtube.com
Reversed-Phase Ion-Pair HPLC (RP-IP-HPLC) is another powerful approach. This method uses a non-polar stationary phase and a mobile phase containing an ion-pairing reagent (e.g., tetrabutylammonium). nih.gov The ion-pairing reagent forms a neutral complex with the negatively charged nucleotides, allowing them to be retained and separated on the reversed-phase column.
For enhanced sensitivity and specificity, these chromatographic methods are often coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov This combination allows for the precise quantification of CTP and its metabolites, even at very low concentrations in cellular extracts. nih.govresearchgate.net
Table 3: Examples of Chromatographic Methods for CTP Quantification
| Technique | Column Type | Key Mobile Phase Components | Detection Method | Lower Limit of Quantification (LLOQ) / Detection Limit | Reference |
| Anion-Exchange HPLC | WAX-1 Anion-Exchange | Not specified | UV (260 nm) | Not specified (retention time for CTP: 4.432 min) | nih.gov |
| AEX-HPLC | DNAPac PA200 | EDTA, RNase-free water | UV (260 nm) | Not specified (analysis time < 6 min) | frontiersin.org |
| RP-IP-HPLC | Symmetry C18 | Tetrabutylammonium hydroxide, KH₂PO₄, MeOH | UV (254 nm) | 4.32 pmol | nih.gov |
| Ion-Pair LC-MS/MS | Hypercarb (Porous Graphitic Carbon) | Hexylamine, Diethylamine | MS/MS | 0.01 µg/mL | researchgate.net |
| Ion-Pair LC-MS/MS | Not specified | Triethylamine (TEA), Hexafluoroisopropanol (HFIP) | MS/MS | 0.5 nM | nih.govresearchgate.net |
Genetic and Mutational Approaches in CTP-Related Research
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, intentional changes to a DNA sequence, thereby altering the encoded protein. wikipedia.orgslideshare.net This method has been instrumental in investigating the structure-function relationships of CTP synthetase (CTPS), identifying critical amino acid residues involved in catalysis, allosteric regulation, and oligomerization. wikipedia.orgportlandpress.com By creating specific mutants and analyzing their kinetic properties, researchers have elucidated key mechanisms of CTPS function.
For example, studies in Saccharomyces cerevisiae identified that mutating glutamic acid at position 161 to lysine (B10760008) (E161K) in both URA7- and URA8-encoded CTPS resulted in enzymes that were significantly less sensitive to feedback inhibition by the product, CTP. nih.govresearchgate.net This mutation led to a 2-fold increase in specific activity and elevated intracellular CTP levels. researchgate.net Similarly, in Escherichia coli CTPS, mutagenesis of conserved glycine (B1666218) residues revealed their importance. portlandpress.com The G142A mutation severely impaired the enzyme's ability to form active tetramers, rendering it inactive. portlandpress.com In contrast, the G143A and G146A mutations, located in the UTP- and CTP-binding sites respectively, also altered enzyme function but did not prevent tetramerization. portlandpress.com These studies highlight how specific residues are critical for nucleotide binding, allosteric control, and the assembly of the active enzyme complex. portlandpress.commdpi.com
Table 1: Examples of Site-Directed Mutagenesis Studies on CTP Synthetase
| Organism | Enzyme/Gene | Mutation | Key Finding | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | URA7/URA8-encoded CTPS | E161K | Reduced sensitivity to CTP feedback inhibition; increased specific activity and in vivo CTP levels. | nih.govresearchgate.net |
| Saccharomyces cerevisiae | URA7-encoded CTPS | Ser to Ala mutations (S36A, S330A, S354A, S424A, S454A) | Identified phosphorylation sites (e.g., Ser424) that are crucial for stimulating CTPS activity in vivo. | nih.gov |
| Escherichia coli | CTPS | G142A | Significantly impaired nucleotide-dependent tetramerization, leading to an inactive enzyme. | portlandpress.com |
| Escherichia coli | CTPS | G143A | Altered UTP-dependent activity without preventing tetramerization. | portlandpress.com |
| Escherichia coli | CTPS | G146A | Altered CTP-dependent inhibition and allowed ammonia (B1221849) to be used as a substrate more efficiently. | portlandpress.com |
Investigating the effects of eliminating or reducing the expression of genes encoding for CTP synthetase provides critical insights into the physiological roles of the CTP synthesis pathway. Gene knockout (complete deletion) and knockdown (reduction of expression, often via RNA interference) studies have been conducted in a variety of organisms. nih.govnih.gov
In the yeast Saccharomyces cerevisiae, which has two CTPS genes (URA7 and URA8), deletion of ura7 makes the cells highly sensitive to inhibitors of glutamine metabolism, highlighting its role as the primary constitutive CTP synthase. semanticscholar.org In contrast, ura8 appears to be an inducible CTP synthase. semanticscholar.org
Studies in Arabidopsis thaliana have shown that a knockout of the CTPS2 isoform is embryo-lethal, causing growth to arrest at an early developmental stage. nih.gov This indicates that other CTPS isoforms cannot compensate for the loss of CTPS2 during embryo development, suggesting spatiotemporal regulation and an essential, non-redundant function for this specific isoform. nih.gov
In human cells, knockdown of CTPS1 has profound effects. In T cells, CTPS1 depletion leads to severe defects in lymphocyte proliferation. nih.gov In certain cancer cell lines, silencing CTPS1 can inhibit proliferation, migration, and invasion, and also induce apoptosis. nih.govnih.gov For instance, knockdown of CTPS1 in triple-negative breast cancer cells was sufficient to reduce tumor growth in mice. nih.gov Furthermore, depleting CTPS1 has been shown to restore the innate immune response to viral infections by preventing the shutdown of interferon induction, a strategy hijacked by viruses like SARS-CoV-2. nih.gov Similarly, in chronic lymphocytic leukemia (CLL), knockdown of CTPS2 induced apoptosis and cell cycle arrest, while the addition of exogenous CTP could rescue the impeded cell proliferation, confirming the enzyme's role in CLL progression. nih.gov
These studies collectively demonstrate that CTP synthesis is fundamental for essential cellular processes, including cell division, development, and immune function, and that specific isoforms of CTP synthetase can have distinct and critical roles. nih.govnih.govnih.gov
Structural Determination Techniques Applied to CTP-Interacting Proteins (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
Understanding the three-dimensional structure of proteins that interact with CTP, most notably CTP synthetase (CTPS), is crucial for deciphering their mechanisms of action and regulation. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to determine these high-resolution structures. nih.govnih.gov
X-ray crystallography has been used to determine the structure of the synthetase domain of human CTPS. nih.gov These studies revealed that the active enzyme is a homotetramer, with the active site being formed by the interaction of three different subunits. nih.gov The crystal structure also showed sulfate (B86663) ions bound in the active site, indicating the positions where the phosphate groups of the substrates ATP and UTP, and the inhibitor CTP, would bind. nih.gov
More recently, cryo-EM has provided groundbreaking insights into the structure of full-length CTPS and its ability to form large, filamentous structures known as cytoophidia. nih.govnih.govebi.ac.uk Cryo-EM studies of human CTPS revealed that polymerization into filaments actually increases the enzyme's catalytic activity. ebi.ac.uk The structure of the filament showed the enzyme in a novel, active conformation, challenging the assumption that such metabolic filaments are merely for storage of inactive enzymes. ebi.ac.uk
In contrast, cryo-EM structures of CTPS from budding yeast demonstrated that filament formation, which is sensitive to pH changes, stabilizes an inactive state of the enzyme. nih.govnih.gov This suggests that filament assembly is a species-specific regulatory mechanism to tune enzyme activity in response to cellular conditions, such as starvation-induced cytoplasmic acidification in yeast. nih.gov Furthermore, cryo-EM analysis of Drosophila CTPS captured the enzyme bound to substrates (ATP, UTP), an allosteric activator (GTP), and an inhibitor, providing a detailed view of the conformational changes that accompany GTP binding and activate the enzyme. researchgate.net These structural studies are vital for understanding the allosteric regulation of CTP synthesis and provide a basis for the rational design of targeted therapeutic agents. portlandpress.comnih.gov
Future Directions and Emerging Research Avenues for Cytidine 5 Triphosphate
Elucidating the Full Complexity of Cytidine (B196190) 5'-triphosphate Regulatory Networks
The regulatory networks governing CTP homeostasis are proving to be more complex than previously understood. Future research is poised to unravel the intricate feedback loops, allosteric controls, and transcriptional regulations that fine-tune intracellular CTP concentrations.
A primary mechanism of CTP regulation is the feedback inhibition of CTP synthase, the enzyme responsible for its de novo synthesis from Uridine (B1682114) 5'-triphosphate (UTP). nih.gov CTP acts as a competitive inhibitor with respect to UTP, with structural studies revealing that while the triphosphate moieties of both CTP and UTP bind to a common subsite on the enzyme, their respective pyrimidine (B1678525) rings bind to distinct subsites. researchgate.net This allows for a sensitive and specific response to product concentration. Mutations that disrupt this CTP-binding inhibitory site can lead to a significant increase in intracellular CTP levels. nih.govresearchgate.net
Furthermore, CTP participates in the allosteric regulation of other key enzymes in pyrimidine metabolism. A classic example is its role as a heterotropic inhibitor of aspartate transcarbamoylase (ATCase). nih.govmicrobenotes.comyoutube.com Intriguingly, the inhibitory effect of CTP on ATCase is synergistically enhanced by the presence of UTP, a mechanism that ensures a balanced production of pyrimidine nucleotides. nih.gov This synergistic inhibition can reduce ATCase activity by as much as 90-95% at low substrate concentrations. nih.gov
Emerging research also highlights the role of CTP in regulating gene expression. In the bacterium Lactococcus lactis, a decrease in the cellular CTP pool triggers a significant increase in the expression of the pyrG gene, which encodes CTP synthase. nih.gov This regulation is thought to occur via an attenuator mechanism within the pyrG leader sequence, where low CTP concentrations cause the RNA polymerase to pause, favoring the formation of an antiterminator structure and allowing transcription to proceed. nih.gov In some bacteria, CTP also acts as a biological switch, binding to the Nucleoid Occlusion Factor (Noc) protein to regulate chromosome segregation during cell division. sciencedaily.com
The regulatory interplay extends to the structural organization of CTP synthase itself. The same sites on the enzyme responsible for feedback inhibition and allosteric activation by GTP also control the formation of filamentous structures known as cytoophidia. nih.gov This suggests a sophisticated coupling between the enzyme's catalytic activity and its subcellular organization.
Table 1: Key Regulatory Interactions of Cytidine 5'-triphosphate
| Regulatory Mechanism | Target Enzyme/Process | Effect of CTP | Additional Regulators |
|---|---|---|---|
| Feedback Inhibition | CTP Synthase | Inhibition (competes with UTP) | Activated by GTP |
| Allosteric Inhibition | Aspartate Transcarbamoylase (ATCase) | Inhibition | Synergistic inhibition with UTP |
| Transcriptional Regulation | pyrG gene expression (L. lactis) | Low CTP induces expression | Attenuator mechanism |
| Biological Switch | Noc protein function (B. subtilis) | Activates DNA and membrane binding | - |
| Structural Regulation | CTP Synthase filament formation | Influences filament assembly/disassembly | GTP, phosphorylation |
Advanced Understanding of Cytoophidia Formation, Dynamics, and Broader Metabolic Roles
A groundbreaking area of CTP-related research is the study of cytoophidia, which are filamentous, snake-like intracellular structures primarily composed of CTP synthase. nih.govcytoophidia.comcytoophidia.com Initially observed in 2010, these membrane-less compartments are evolutionarily conserved across bacteria, archaea, and eukaryotes, pointing to their fundamental biological importance. nih.govcytoophidia.comnews-medical.net Future investigations are focused on understanding the precise mechanisms of their formation, their dynamic behavior, and their broader roles beyond simply sequestering CTP synthase.
The assembly of cytoophidia is a dynamic process, often described in phases including nucleation, elongation, fusion, bundling, and even circularization. cytoophidia.com This process is highly sensitive to the cellular metabolic state, including nutrient availability and stress conditions. nih.govnews-medical.net For instance, glutamine deprivation or treatment with glutamine analogs can promote cytoophidium formation. mdpi.combiorxiv.org The regulation of CTP synthase activity through its polymerization into cytoophidia appears to vary between species. In some organisms, the filamentous form is associated with an inactive state of the enzyme, while in others, it may represent an active conformation. nih.gov
Beyond regulating CTP synthesis, cytoophidia are emerging as hubs for broader metabolic control and cellular function. They are implicated in:
Protein Stabilization: The assembly of CTP synthase into cytoophidia can protect the enzyme from ubiquitination and subsequent degradation, thereby increasing its half-life. nih.govmdpi.com
Metabolic Adaptation: Cytoophidia can act as sensors of the cell's nutritional status. In Drosophila adipocytes, the dynamic assembly of these structures can regulate the PI3K-fatty acid synthase pathway in response to dietary changes. nih.gov
Cell Cycle and Proliferation: The presence and dynamics of cytoophidia are linked to cell proliferation, with increased formation observed in rapidly dividing cells like cancer cells and activated T-cells. mdpi.comnih.gov Loss of cytoophidia has been shown to prolong the G2 phase of the cell cycle in fission yeast. mdpi.com
Developmental Regulation: These structures are involved in developmental processes, such as oogenesis and optic lobe development in Drosophila. mdpi.commdpi.com
Interaction with Other Enzymes: Cytoophidia can co-localize and interact with other metabolic enzymes, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), suggesting a role in coordinating different metabolic pathways. cytoophidia.commdpi.combiorxiv.org
Live-cell imaging has revealed the highly dynamic nature of cytoophidia, showing variations in their morphology, distribution, and rate of change in different cell types and even between adjacent cells within the same tissue. mdpi.comresearchgate.net
Table 2: Characterized and Proposed Functions of Cytoophidia
| Function | Description | Organism(s) Studied |
|---|---|---|
| Enzyme Activity Regulation | Sequesters CTP synthase to either inhibit or enhance its activity, depending on the species and cellular context. nih.govnih.gov | Bacteria, Yeast, Drosophila, Humans |
| Protein Stabilization | Prevents the degradation of CTP synthase, acting as a buffer for the enzyme pool. nih.govmdpi.com | Human cells, Drosophila |
| Metabolic Sensing | Responds to changes in nutrient availability, influencing other metabolic pathways like lipid synthesis. nih.gov | Drosophila |
| Cell Cycle Control | Influences cell cycle progression, particularly the G2/M transition. mdpi.com | Fission Yeast |
| Developmental Processes | Plays roles in oogenesis, neurogenesis, and tissue homeostasis. mdpi.comox.ac.uk | Drosophila |
| Cytoskeletal-like Support | Contributes to maintaining cell morphology, independent of enzymatic activity. news-medical.net | Bacteria |
| Metabolic Channeling | May facilitate the channeling of substrates and products by co-localizing with other enzymes like IMPDH. cytoophidia.commdpi.com | Humans |
Development of Novel Research Tools and Methodologies for CTP Study
Advancing our understanding of CTP requires the development of more sophisticated research tools and methodologies. While traditional techniques have laid a strong foundation, the future lies in high-resolution, high-throughput, and non-invasive approaches.
Current methods for quantifying CTP or its synthesizing enzyme include ELISA kits for CTP synthase. biocompare.com However, to study the dynamic and spatial aspects of CTP metabolism, more advanced techniques are being explored. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, combined with Fluorescence Recovery After Photobleaching (FRAP), are being used to investigate the fine structure and dynamic properties of cytoophidia at a nanoscale resolution. mdpi.combiorxiv.org These methods have revealed that cytoophidia can have a dynamic, reticular structure. mdpi.com
A significant area of development is the creation of novel fluorescent probes for the real-time monitoring of intracellular CTP. While numerous probes have been developed for ATP, specific and sensitive probes for CTP are less common. nih.govnih.govmdpi.comrhhz.net The design of such probes often involves strategies based on electrostatic interactions, ring-opening reactions, or aggregation-induced emission. mdpi.comrhhz.net The development of aptamer-based fluorescent probes, which have shown promise for ATP detection, could be adapted for CTP, offering high specificity. nih.gov Genetically encoded indicators are another promising avenue, avoiding the need for loading exogenous reagents into cells. nih.gov
Computational modeling is also becoming an indispensable tool. Constraint-based modeling of genome-scale metabolic networks allows for the simulation of metabolic fluxes and the prediction of cellular behavior under various conditions. nih.govnih.gov Integrating multi-omics data (transcriptomics, proteomics, metabolomics) into these models can provide a systems-level understanding of CTP metabolism and its dysregulation in diseases like cancer. nih.govbiorxiv.org
Interdisciplinary Approaches in Cytidine 5'-triphosphate Biochemistry and Cell Biology
The study of CTP is increasingly benefiting from interdisciplinary approaches that bridge biochemistry, cell biology, genetics, and computational biology. This convergence of disciplines is essential for building a holistic picture of CTP's role in the cell.
The investigation of cytoophidia is a prime example of this interdisciplinary synergy, combining the biochemical analysis of CTP synthase kinetics with the cell biological exploration of intracellular compartmentalization and dynamics. cytoophidia.com By manipulating the genes encoding CTP synthase in model organisms like Drosophila and yeast, researchers can dissect the physiological roles of these structures in development, metabolism, and disease. mdpi.comox.ac.uk
The link between CTP metabolism and human health, particularly cancer, is a major driver of interdisciplinary research. Elevated CTP synthase activity is observed in various cancers, and understanding the regulatory networks that control CTP levels is a key goal for developing new therapeutic strategies. nih.gov Systems biology approaches, which use computational models to integrate large datasets, are being employed to identify key nodes in these networks that could be targeted for intervention. biorxiv.orgbiorxiv.org
Furthermore, chemical biology is contributing by designing and synthesizing novel molecular probes and inhibitors. These tools are not only crucial for basic research to dissect CTP-related pathways but also hold potential as leads for drug development. mdpi.com The integration of structural biology, which provides atomic-level views of how CTP interacts with its target proteins, with cell imaging techniques allows researchers to connect molecular interactions with cellular functions in a powerful way. researchgate.net
The future of CTP research will undoubtedly rely on strengthening these interdisciplinary collaborations. By combining the strengths of diverse fields, scientists can continue to uncover the complex and vital roles of Cytidine 5'-triphosphate in life.
Q & A
Q. What is the enzymatic role of Cytidine 5'-triphosphate trisodium salt (CTP) in nucleic acid synthesis?
CTP serves as a substrate for RNA polymerases during RNA synthesis and for DNA polymerases in reverse transcription or DNA repair mechanisms. Its incorporation into nucleic acids is template-directed, pairing with guanine residues via Watson-Crick base pairing . Methodologically, researchers should verify enzyme-specific activity using kinetic assays (e.g., Michaelis-Menten parameters) to avoid non-specific incorporation .
Q. How does CTP trisodium salt differ structurally and functionally from deoxycytidine triphosphate (dCTP)?
CTP contains a ribose sugar with a 2'-hydroxyl group, whereas dCTP has a 2'-deoxyribose. This structural difference makes CTP specific to RNA synthesis and dCTP to DNA synthesis. Researchers must use nucleases (e.g., RNase A) to confirm RNA integrity in CTP-dependent assays .
Q. What are the recommended storage conditions to prevent CTP trisodium salt degradation?
CTP trisodium salt is hygroscopic and prone to hydrolysis. Store at −20°C in anhydrous conditions, preferably under inert gas (e.g., argon). Periodic purity checks via HPLC or mass spectrometry are advised to detect degradation products like CDP or CMP .
Q. How can researchers confirm the purity of commercial CTP trisodium salt batches?
Use analytical methods such as:
- HPLC with UV detection (λ = 270 nm for cytidine derivatives).
- Enzymatic assays with purified RNA polymerase to measure incorporation efficiency.
- Phosphate release assays to detect hydrolyzed contaminants .
Advanced Research Questions
Q. How can contradictory data on CTP’s inhibition of DNA polymerases be resolved?
Some studies report CTP as a competitive inhibitor of DNA polymerases at high concentrations (>5 mM). To address contradictions:
Q. What experimental strategies mitigate ribonuclease interference in CTP-dependent RNA synthesis assays?
- Add ribonuclease inhibitors (e.g., murine RNase inhibitor) to reaction buffers.
- Use tetrahydrogen-modified CTP analogs (where available) for enhanced nuclease resistance.
- Perform gel electrophoresis (denaturing PAGE) post-synthesis to confirm RNA product integrity .
Q. How does the trisodium salt formulation impact CTP’s solubility and ionic strength in buffer systems?
The trisodium salt increases solubility in aqueous solutions (up to 75 mM) but contributes to high ionic strength, which may inhibit enzymes like Taq polymerase. Mitigation strategies include:
Q. What are the challenges in using CTP trisodium salt for crystallographic studies of RNA-protein complexes?
Q. How can researchers reconcile discrepancies in reported enzymatic conversion rates of CTP to CDP?
Discrepancies may arise from phosphatase contamination or variable assay conditions (pH, temperature). Standardize protocols by:
- Pre-treating CTP stocks with phosphatase inhibitors (e.g., sodium orthovanadate).
- Using real-time NMR to monitor phosphate release kinetics under controlled conditions .
Methodological Best Practices
Q. What controls are essential for CTP-dependent metabolic flux analysis in nucleotide metabolism studies?
Q. How to design experiments investigating CTP’s role in lipid biosynthesis (e.g., phosphatidylcholine synthesis)?
- Radiolabeled CTP : Use -CTP to trace choline-phosphate cytidylyltransferase activity.
- Lipid extraction and TLC : Separate reaction products and quantify via scintillation counting.
- Knockout models : Use CTP synthase-deficient cell lines to validate pathway specificity .
Safety and Compliance
Q. What are the critical hazards associated with handling CTP trisodium salt?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
